molecular formula C12H7BrClNO B8368354 (2-Bromopyridin-3-yl)-(2-chlorophenyl)methanone

(2-Bromopyridin-3-yl)-(2-chlorophenyl)methanone

Cat. No. B8368354
M. Wt: 296.54 g/mol
InChI Key: TWJIMGNLEFJLDH-UHFFFAOYSA-N
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Patent
US07320994B2

Procedure details

Combine 4-[3-(3,5-bistrifluoromethylbenzyl)-5-tributylstannanyl-3H-[1,2,3]triazol-4-yl]-pyridine (489 g, 740 mmol) and toluene (1 L), add (2-bromopyridin-3-yl)-(2-chlorophenyl)-methanone (240 g, 810 mmol) in toluene (500 mL). Next, add tris(dibenzylideneacetone)dipalladium (16.95 g, 18.5 mmol) and toluene (300 mL). Add tri-2-furylphosphine (17.35 g, 74 mmol) in toluene (200 mL) and heat the reaction mixture to reflux (113° C.). Upon completion of the reaction, remove the solvent by rotary evaporation and purify the crude product by flash column chromatography (dichloromethane/ethyl acetate gradient). Treat the material with activated charcoal in ethyl acetate, wash with 5% aqueous trithiocyanuric acid trisodium salt solution, and recrystallize (ethyl acetate/hexane) to give the title compound. MS(IS) 588 (M+1). TLC (3% MeOH/CH2Cl2) Rf=0.17. 1H NMR (400 MHz, CDCl3): 5.46 (s, 2H); 7.19 (m, 5H); 7.36 (dd, 1H, J=4.9, 7.8); 7.45 (s, 2H); 7.59 (m, 1H); 7.83 (s, 1H); 7.93 (dd, 1H, J=1.5, 7.8); 8.56 (dd, 1H, J=1.5, 4.9); 8.70 (d, 2H, J=5.9).
Name
4-[3-(3,5-bistrifluoromethylbenzyl)-5-tributylstannanyl-3H-[1,2,3]triazol-4-yl]-pyridine
Quantity
489 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
17.35 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
16.95 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:39])([F:38])[C:3]1[CH:4]=[C:5]([CH:31]=[C:32]([C:34]([F:37])([F:36])[F:35])[CH:33]=1)[CH2:6][N:7]1[C:11]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[C:10]([Sn](CCCC)(CCCC)CCCC)[N:9]=[N:8]1.Br[C:41]1[C:46]([C:47]([C:49]2[CH:54]=[CH:53][CH:52]=[CH:51][C:50]=2[Cl:55])=[O:48])=[CH:45][CH:44]=[CH:43][N:42]=1.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:35][C:34]([F:37])([F:36])[C:32]1[CH:31]=[C:5]([CH:4]=[C:3]([C:2]([F:39])([F:1])[F:38])[CH:33]=1)[CH2:6][N:7]1[C:11]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[C:10]([C:41]2[C:46]([C:47]([C:49]3[CH:54]=[CH:53][CH:52]=[CH:51][C:50]=3[Cl:55])=[O:48])=[CH:45][CH:44]=[CH:43][N:42]=2)[N:9]=[N:8]1 |f:4.5.6.7.8|

Inputs

Step One
Name
4-[3-(3,5-bistrifluoromethylbenzyl)-5-tributylstannanyl-3H-[1,2,3]triazol-4-yl]-pyridine
Quantity
489 g
Type
reactant
Smiles
FC(C=1C=C(CN2N=NC(=C2C2=CC=NC=C2)[Sn](CCCC)(CCCC)CCCC)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
240 g
Type
reactant
Smiles
BrC1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
17.35 g
Type
reactant
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
16.95 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
113 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
remove the solvent
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
CUSTOM
Type
CUSTOM
Details
purify the crude product by flash column chromatography (dichloromethane/ethyl acetate gradient)
ADDITION
Type
ADDITION
Details
Treat the material with activated charcoal in ethyl acetate
WASH
Type
WASH
Details
wash with 5% aqueous trithiocyanuric acid trisodium salt solution
CUSTOM
Type
CUSTOM
Details
recrystallize (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(CN2N=NC(=C2C2=CC=NC=C2)C2=NC=CC=C2C(=O)C2=C(C=CC=C2)Cl)C=C(C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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